molecular formula C2H3N3 B12404882 3,4,5-Trideuterio-1,2,4-triazole

3,4,5-Trideuterio-1,2,4-triazole

Cat. No.: B12404882
M. Wt: 72.08 g/mol
InChI Key: NSPMIYGKQJPBQR-ILCKQIEWSA-N
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Description

NSC 83128-d3: is a deuterium-labeled version of NSC 83128. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to trace and quantify the behavior of these molecules. This compound is primarily used in drug development and other scientific studies to understand the pharmacokinetics and dynamics of the parent compound, NSC 83128 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 83128-d3 involves the incorporation of deuterium into the parent compound, NSC 83128. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of NSC 83128-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final deuterium-labeled compound. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium and the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: NSC 83128-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, NSC 83128-d3 is used as a tracer to study reaction mechanisms and pathways. Its deuterium label allows researchers to track the movement and transformation of the compound during chemical reactions .

Biology: In biological research, NSC 83128-d3 is used to investigate metabolic pathways and enzyme interactions. The deuterium label helps in identifying and quantifying metabolites, providing insights into the compound’s biological activity .

Medicine: In medicine, NSC 83128-d3 is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, NSC 83128. This information is crucial for drug development and optimization .

Industry: In the industrial sector, NSC 83128-d3 is used in the development of new materials and chemical processes. Its unique properties make it valuable for studying the behavior of compounds under various conditions .

Mechanism of Action

The mechanism of action of NSC 83128-d3 involves its interaction with specific molecular targets and pathways. The deuterium label does not significantly alter the compound’s behavior but allows for precise tracking and quantification. The molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Uniqueness: NSC 83128-d3 is unique due to its deuterium label, which provides distinct advantages in tracing and quantifying the compound in various research applications. This makes it particularly valuable in studies where precise measurement and tracking are essential .

Biological Activity

3,4,5-Trideuterio-1,2,4-triazole is a deuterated derivative of the 1,2,4-triazole compound, which has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials based on recent research findings.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is recognized for its incorporation into various pharmacologically active compounds. Derivatives of this structure exhibit a broad spectrum of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The biological significance of triazole derivatives has been extensively documented in literature, establishing their role in modern medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that 1,2,4-triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • In Vitro Studies : Newly synthesized triazole compounds were evaluated for their growth inhibitory activity against standard bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods such as agar disc diffusion and broth microdilution techniques. Some derivatives showed potent activity against resistant strains like MRSA and VRE .
CompoundMIC (µg/mL)Target Bacteria
Triazole A3.12Bacillus subtilis
Triazole B8.00Staphylococcus aureus
Triazole C2.00Escherichia coli

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through cytokine release assays. In studies involving peripheral blood mononuclear cells (PBMCs), compounds exhibited a notable reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cytokine Inhibition : Compounds derived from the triazole structure showed a decrease in TNF-α levels by approximately 44–60% at specific concentrations when compared to control groups .
CompoundTNF-α Inhibition (%)Concentration (µg/mL)
Compound A6050
Compound B5025

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Cell Proliferation Assays : In vitro tests using MTT assays indicated that some triazole derivatives significantly inhibited the proliferation of cancer cells at micromolar concentrations .

Case Study 1: Synthesis and Evaluation

A study synthesized several novel triazole derivatives with varying substitutions to evaluate their biological activities. The results indicated that compounds with specific substituents exhibited enhanced antibacterial and anti-inflammatory properties compared to their unsubstituted counterparts.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationships of different triazole derivatives revealed that modifications at the R1 and R2 positions significantly influenced biological efficacy. For example:

  • Compounds with pyridyl substituents demonstrated increased TNF-α inhibitory activity compared to those without .

Properties

Molecular Formula

C2H3N3

Molecular Weight

72.08 g/mol

IUPAC Name

3,4,5-trideuterio-1,2,4-triazole

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD

InChI Key

NSPMIYGKQJPBQR-ILCKQIEWSA-N

Isomeric SMILES

[2H]C1=NN=C(N1[2H])[2H]

Canonical SMILES

C1=NN=CN1

Origin of Product

United States

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